molecular formula C11H16O3 B1353646 Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate CAS No. 94994-25-9

Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate

Cat. No. B1353646
CAS RN: 94994-25-9
M. Wt: 196.24 g/mol
InChI Key: KNSYWHCOJRHWRP-UHFFFAOYSA-N
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Description

“Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate” is a chemical compound with the CAS Number: 94994-25-9 . It has a molecular weight of 196.25 . The IUPAC name for this compound is methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate” is 1S/C11H16O3/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h8H,2-7H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate” is a solid or liquid at room temperature . It should be stored in an inert atmosphere, preferably in a freezer, under -20C .

Scientific Research Applications

Catalysis and Synthetic Utility

  • Michael Addition Catalysis : A study highlights the use of a dabco-based basic ionic liquid for catalyzing Michael addition, a critical reaction in organic synthesis. This method showcases a convenient and efficient approach, with high yields and the ability to recycle the catalyst multiple times without significant loss of activity (Keithellakpam & Laitonjam, 2014).
  • Decarboxylative Acylation : Research demonstrates that 1,4-Diazabicyclo[2.2.2]octane (DABCO) is effective for decarboxylative acylation, a valuable reaction for producing α-keto and α,β-unsaturated amides or esters. This process occurs smoothly without the need for metal catalysts, highlighting its efficiency and utility in synthesizing diverse carbonyl compounds (Zhang et al., 2017).

Transport Mechanisms

  • Amino Acid Transport Studies : Another significant application involves comparing 3-aminobicyclo[3.2.1]octane-3-carboxylic acids with a known compound for specificity to the Na+-independent membrane transport system L. This research is crucial for understanding cellular uptake mechanisms and the inhibitory action on the cellular uptake of specific amino acids (Christensen et al., 1983).

Safety And Hazards

The compound has been classified under GHS07. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSYWHCOJRHWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454256
Record name Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate

CAS RN

94994-25-9
Record name Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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